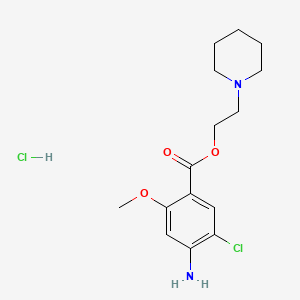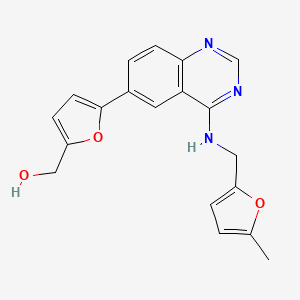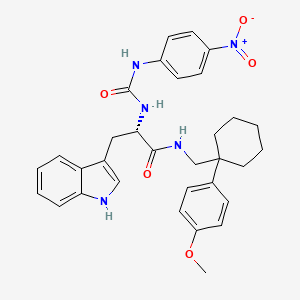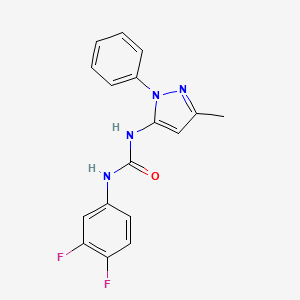
7H-Pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine, 7-(2-(4-(4-(2-fluoroethoxy)phenyl)-1-piperazinyl)ethyl)-2-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MNI-444 is a PET radiotracer for adenosine 2A receptors.
Applications De Recherche Scientifique
PET Tracer Development for Brain Imaging
7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been studied for their potential as PET tracers, specifically for imaging cerebral adenosine A2A receptors (A2ARs) in the brain. One such compound, [11C]Preladenant, was synthesized with high specific activity and purity. Its tissue distribution was examined through PET imaging, biodistribution, and autoradiography experiments. The uptake of [11C]Preladenant in the brain was consistent with the distribution of A2ARs, particularly in the striatum, indicating its suitability as an A2AR PET tracer (Zhou et al., 2014).
Development of Radiotracers for A2A Receptor Mapping
Fluorine-18 and Iodine-123 labeled pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been developed as PET and SPECT radiotracers for mapping A2A receptors in the brain. These radiotracers are crucial in evaluating new pharmaceuticals targeting A2A receptors, like those being developed for Parkinson’s disease. The compounds exhibited low nanomolar binding to the human A2A receptor, and their in vivo evaluation in nonhuman primates led to the identification of potent radiopharmaceuticals for brain imaging (Vala et al., 2016).
Molecular Probes Based on Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Scaffold
Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, like SCH 442416, have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds have been functionalized with various groups to serve as molecular probes, enabling the study of A2A adenosine receptor in scientific research. The functionalization includes fluorophore reporter groups and other conjugates, enhancing their utility in pharmacological studies (Kumar et al., 2011).
Antagonistic Properties in Neurological and Psychiatric Disorders
Compounds like Preladenant and SCH 412348, based on the 7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine structure, are potent antagonists of the A2A receptor. Their high selectivity and in vivo activity make them significant in investigating the role of the A2A receptor in neurological and psychiatric disorders, including Parkinson's disease and depression (Hodgson et al., 2009).
Propriétés
| 1974301-94-4 | |
Formule moléculaire |
C24H26FN9O2 |
Poids moléculaire |
491.5314 |
Nom IUPAC |
7H-Pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine, 7-(2-(4-(4-(2-fluoroethoxy)phenyl)-1-piperazinyl)ethyl)-2-(2-furanyl)- |
InChI |
InChI=1S/C24H26FN9O2/c25-7-15-35-18-5-3-17(4-6-18)32-11-8-31(9-12-32)10-13-33-22-19(16-27-33)23-28-21(20-2-1-14-36-20)30-34(23)24(26)29-22/h1-6,14,16H,7-13,15H2,(H2,26,29) |
Clé InChI |
QKAGUODENRFONW-UHFFFAOYSA-N |
SMILES |
NC1=NC(N(CCN2CCN(C3=CC=C(OCCF)C=C3)CC2)N=C4)=C4C5=NC(C6=CC=CO6)=NN15 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MNI-444; MNI444; MNI 444 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(5-bromo-2-fluoro-benzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B609120.png)

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B609126.png)
![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine](/img/structure/B609131.png)
![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)


